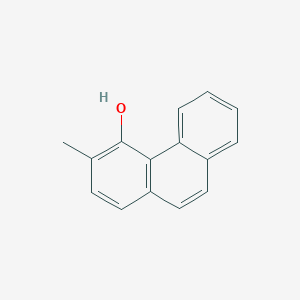

3-Methyl-4-phenanthrenol

Cat. No. B8332318

M. Wt: 208.25 g/mol

InChI Key: GQORFPHHAIHJFL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04891298

Procedure details

In a 500 ml 3-neck flask equipped with magnetic stirrer and reflux condenser with nitrogen inlet, 66 ml of trifluoroacetic acid and 88 ml of trifluoroacetic anhydride were mixed together cautiously. The mixture was stirred under nitrogen and 54.6 g (0.21 mole) of 97% triphenylmethanol was added in increments over a 30 minute period giving an intense yellow-green solution. Heat was liberated. The reaction mixture was refluxed for one hour, cooled and 22.0 g (0.105 mole) of 3-methyl-1,2,3,4-tetrahydrophenanthrone as prepared above was added all at once, followed by refluxing under nitrogen for 21 hours. The amber mixture was cooled in an ice water bath and filtered to remove the solids. The filtrate was poured on crushed ice and the light tan precipitate was collected, washed with water and air-dried overnight. The solids were extracted with several portions of hexanes at room temperature to take up the 4-phenanthrol trifluoroacetate. The hexanes were concentrated to 400 ml, cooled in a freezer, then filtered. The filtrate was concentrated under vacuum to an oil. 40 ml of degassed 10% aqueous sodium hydroxide (containing a trace amount of sodium hydrosulfite) was added to the oil, followed by 110 ml of methanol. Nitrogen was passed through the mixture with stirring for one hour at room temperature. The mixture was filtered, and while cooling in an ice water bath, the filtrate was acidified with dilute hydrochloric acid to give a light tan precipitate. The precipitate was collected by filtration, washed with water and dried under vacuum to give 17.9 g (79.13% by weight) of 3-methyl-4-phenanthrol as a tan solid. M/e 208; M.P. 88°-92° C.; λmax 275 (16,200) methanol.

Name

3-methyl-1,2,3,4-tetrahydrophenanthrone

Quantity

22 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

F[C:2](F)(F)[C:3]([OH:5])=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[C:21]1([C:27](C2C=CC=CC=2)([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)O)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.CC1CC2C3C(=CC=CC=3)C(=O)CC=2CC1>>[CH3:34][C:33]1[CH:32]=[CH:31][C:30]2[CH:29]=[CH:27][C:21]3[C:26]([C:2]=2[C:3]=1[OH:5])=[CH:25][CH:24]=[CH:23][CH:22]=3

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

66 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(F)F

|

|

Name

|

|

|

Quantity

|

88 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)OC(C(F)(F)F)=O)(F)F

|

Step Two

|

Name

|

|

|

Quantity

|

54.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C(O)(C1=CC=CC=C1)C1=CC=CC=C1

|

Step Three

|

Name

|

3-methyl-1,2,3,4-tetrahydrophenanthrone

|

|

Quantity

|

22 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1CCC=2CC(C3=CC=CC=C3C2C1)=O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred under nitrogen

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 500 ml 3-neck flask equipped with magnetic stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser with nitrogen inlet

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

giving an intense yellow-green solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heat

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was refluxed for one hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

above was added all at once,

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by refluxing under nitrogen for 21 hours

|

|

Duration

|

21 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The amber mixture was cooled in an ice water bath

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the solids

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The filtrate was poured

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

on crushed ice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the light tan precipitate was collected

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air-dried overnight

|

|

Duration

|

8 (± 8) h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The solids were extracted with several portions of hexanes at room temperature

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The hexanes were concentrated to 400 ml

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in a freezer

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated under vacuum to an oil

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

40 ml of degassed 10% aqueous sodium hydroxide (containing a trace amount of sodium hydrosulfite)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the oil

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring for one hour at room temperature

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while cooling in an ice water bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a light tan precipitate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=CC=2C=CC3=CC=CC=C3C2C1O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 17.9 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |